molecular formula C9H7Cl2N5O B10813119 1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea CAS No. 351225-30-4

1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea

Cat. No.: B10813119
CAS No.: 351225-30-4
M. Wt: 272.09 g/mol
InChI Key: ADESXOBKNPNEBE-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the dichlorophenyl and triazolyl groups in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes also focus on minimizing waste and ensuring the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)urea
  • 1-(3,4-dichlorophenyl)-3-(2H-1,2,4-triazol-2-yl)urea
  • 1-(3,4-dichlorophenyl)-3-(3H-1,2,4-triazol-3-yl)urea

Uniqueness

1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5O/c10-7-2-1-6(3-8(7)11)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESXOBKNPNEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NN2C=NN=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329839
Record name 1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351225-30-4
Record name 1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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